molecular formula C21H18ClN7O4 B2667434 7-[(2-chlorophenyl)methyl]-1,3-dimethyl-8-[(2Z)-2-[(3-nitrophenyl)methylidene]hydrazinyl]purine-2,6-dione CAS No. 374544-61-3

7-[(2-chlorophenyl)methyl]-1,3-dimethyl-8-[(2Z)-2-[(3-nitrophenyl)methylidene]hydrazinyl]purine-2,6-dione

Cat. No.: B2667434
CAS No.: 374544-61-3
M. Wt: 467.87
InChI Key: TYYCVDUYJIZMSO-KSEXSDGBSA-N
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Description

7-[(2-chlorophenyl)methyl]-1,3-dimethyl-8-[(2Z)-2-[(3-nitrophenyl)methylidene]hydrazinyl]purine-2,6-dione is a complex organic compound belonging to the purine family. This compound is characterized by its unique structure, which includes a chlorophenyl group, a nitrophenyl group, and a purine core. It is of interest in various fields of scientific research due to its potential biological activities and applications in medicinal chemistry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 7-[(2-chlorophenyl)methyl]-1,3-dimethyl-8-[(2Z)-2-[(3-nitrophenyl)methylidene]hydrazinyl]purine-2,6-dione typically involves multiple steps:

    Starting Materials: The synthesis begins with commercially available starting materials such as 2-chlorobenzyl chloride, 1,3-dimethyluric acid, and 3-nitrobenzaldehyde.

    Formation of Intermediate: The first step involves the alkylation of 1,3-dimethyluric acid with 2-chlorobenzyl chloride in the presence of a base like potassium carbonate to form 7-[(2-chlorophenyl)methyl]-1,3-dimethylpurine-2,6-dione.

    Hydrazone Formation: The intermediate is then reacted with hydrazine hydrate to form the corresponding hydrazone.

    Condensation Reaction: Finally, the hydrazone is condensed with 3-nitrobenzaldehyde under acidic conditions to yield the target compound.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic route to ensure high yield and purity. This could include the use of automated reactors, continuous flow chemistry, and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the methyl groups or the hydrazone linkage.

    Reduction: Reduction reactions can target the nitro group, converting it to an amine.

    Substitution: The chlorophenyl group can participate in nucleophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate or chromium trioxide can be used.

    Reduction: Catalytic hydrogenation or reagents like tin(II) chloride in hydrochloric acid.

    Substitution: Nucleophiles such as amines or thiols under basic conditions.

Major Products

    Oxidation: Products may include carboxylic acids or ketones.

    Reduction: Amino derivatives of the original compound.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Chemistry

In chemistry, this compound is studied for its unique structural properties and potential as a building block for more complex molecules.

Biology

Biologically, it may exhibit activity against certain enzymes or receptors, making it a candidate for drug development.

Medicine

In medicinal chemistry, it is explored for its potential therapeutic effects, such as anti-inflammatory or anticancer activities.

Industry

Industrially, it could be used in the synthesis of advanced materials or as a precursor for other chemical compounds.

Mechanism of Action

The mechanism of action of 7-[(2-chlorophenyl)methyl]-1,3-dimethyl-8-[(2Z)-2-[(3-nitrophenyl)methylidene]hydrazinyl]purine-2,6-dione involves its interaction with specific molecular targets. These could include enzymes or receptors where the compound binds and modulates their activity. The exact pathways would depend on the biological context and the specific target being studied.

Comparison with Similar Compounds

Similar Compounds

    7-[(2-chlorophenyl)methyl]-1,3-dimethylxanthine: Similar structure but lacks the nitrophenyl group.

    8-[(2Z)-2-[(3-nitrophenyl)methylidene]hydrazinyl]purine-2,6-dione: Similar but without the chlorophenyl group.

Uniqueness

The presence of both the chlorophenyl and nitrophenyl groups in 7-[(2-chlorophenyl)methyl]-1,3-dimethyl-8-[(2Z)-2-[(3-nitrophenyl)methylidene]hydrazinyl]purine-2,6-dione makes it unique, potentially offering a combination of biological activities not seen in other similar compounds.

This detailed overview provides a comprehensive understanding of this compound, covering its synthesis, reactions, applications, and more

Properties

CAS No.

374544-61-3

Molecular Formula

C21H18ClN7O4

Molecular Weight

467.87

IUPAC Name

7-[(2-chlorophenyl)methyl]-1,3-dimethyl-8-[(2Z)-2-[(3-nitrophenyl)methylidene]hydrazinyl]purine-2,6-dione

InChI

InChI=1S/C21H18ClN7O4/c1-26-18-17(19(30)27(2)21(26)31)28(12-14-7-3-4-9-16(14)22)20(24-18)25-23-11-13-6-5-8-15(10-13)29(32)33/h3-11H,12H2,1-2H3,(H,24,25)/b23-11-

InChI Key

TYYCVDUYJIZMSO-KSEXSDGBSA-N

SMILES

CN1C2=C(C(=O)N(C1=O)C)N(C(=N2)NN=CC3=CC(=CC=C3)[N+](=O)[O-])CC4=CC=CC=C4Cl

solubility

not available

Origin of Product

United States

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